

# Comparative Dissolution Profiles of Escitalopram Oxalate Tablet Formulations: An In-Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Escitalopram Oxalate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro dissolution profiles of various **escitalopram oxalate** tablet formulations. Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder. The therapeutic efficacy of solid oral dosage forms is significantly influenced by their dissolution characteristics, which govern the rate and extent of drug absorption. This document summarizes key experimental data from multiple studies to facilitate a scientific comparison of different formulations.

### **Executive Summary**

This guide presents dissolution data for immediate-release, orally disintegrating, and generic versus branded **escitalopram oxalate** tablets. The findings indicate that while most immediate-release formulations meet USP standards, orally disintegrating tablets exhibit significantly faster drug release. Comparative studies between generic and innovator products demonstrate similar dissolution profiles under various pH conditions, supporting their bioequivalence. Detailed experimental protocols and comparative data tables are provided to support these conclusions.

#### **Experimental Protocols**



The dissolution studies cited in this guide adhere to standardized pharmacopeial methods. The most common methodologies are detailed below.

# Standardized Dissolution Testing for Immediate-Release Tablets (FDA & USP)

This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2]

- Apparatus: USP Apparatus 2 (Paddle).[1][2]
- Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[1][2]
- Temperature: 37°C ± 0.5°C.
- Paddle Speed: 50 revolutions per minute (rpm) or 75 rpm.[1][2]
- Sampling Times: Aliquots are typically withdrawn at 10, 20, 30, and 45 minutes.[3]
- Analytical Method: The concentration of dissolved escitalopram is determined by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

#### Multi-pH Dissolution Profile for Bioequivalence Studies

To compare product performance under various physiological conditions, dissolution profiles are often generated in multiple media.

- Apparatus: USP Apparatus 2 (Paddle).
- Dissolution Media:
  - 900 mL of 0.1 M HCl (pH 1.2).[4]
  - 900 mL of 50 mM sodium phosphate buffer (pH 4.5).[4]
  - 900 mL of 50 mM sodium phosphate buffer (pH 6.8).[4]
- Temperature: 37°C ± 0.5°C.



- Paddle Speed: 50 rpm.
- Sampling Times: Multiple time points are taken to characterize the dissolution profile, such as 5, 10, 15, 30, 45, and 60 minutes.
- Analytical Method: Quantification of dissolved escitalopram is performed using a validated HPLC method.

#### **Data Presentation**

The following tables summarize the quantitative dissolution data from various studies on **escitalopram oxalate** tablet formulations.

Table 1: Dissolution of Orally Disintegrating Tablets (ODTs) in 0.1 N HCl



Formulation Code	Superdisint egrant Combinatio n	% Drug Released at 5 min	% Drug Released at 10 min	% Drug Released at 15 min	% Drug Released at 30 min
F1	Crosspovidon e XL (2.5%) & L-HPC (2.5%)	85.34	89.91	94.23	98.83
F2	Crosspovidon e XL (5%) & L-HPC (5%)	88.12	92.45	96.78	102.14
F3	Kyron T-314 (2.5%) & L- HPC (2.5%)	89.23	93.56	98.12	102.27
F4	Kyron T-314 (5%) & L- HPC (5%)	90.45	95.12	99.87	101.47
F5	Crosspovidon e XL (2.5%) & Kyron T-314 (2.5%)	91.23	96.34	100.12	101.02
F6	Crosspovidon e XL (5%) & Kyron T-314 (5%)	92.67	97.89	101.34	101.22
F7	Prosolv ODT	93.12	98.23	101.78	102.75
F8	Mannitol SD 200 & Crosspovidon e XL (10%)	94.56	99.12	102.34	101.79
F9	Mannitol SD 200 & Kyron	95.87	100.23	102.89	103.75



T-314 (10%)

Data adapted from a study on the formulation and in-vitro evaluation of **escitalopram oxalate** orally disintegrating tablets. The dissolution was performed in USP Apparatus Type II (paddle) with 0.1 N Hydrochloric acid as the medium.[5]

Table 2: Comparative Dissolution of Generic vs. Reference Product in Multiple Media

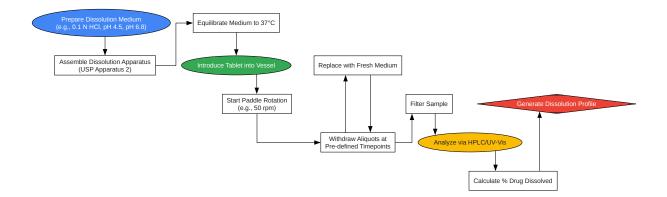
Formulation	Dissolution Medium (pH)	% Drug Dissolved at 2 hours
Generic (Test Product)	1.2 (0.1 M HCl)	96.0
Reference Product	1.2 (0.1 M HCI)	Not Reported
Generic (Test Product)	4.5 (Phosphate Buffer)	97.7
Reference Product	4.5 (Phosphate Buffer)	Not Reported
Generic (Test Product)	6.8 (Phosphate Buffer)	90.8
Reference Product	6.8 (Phosphate Buffer)	Not Reported

This data is from a bioequivalence study comparing a test (generic) and a reference (innovator) formulation of **escitalopram oxalate** 20 mg tablets. The study mentions that dissolution profiles were evaluated in these three media.[4]

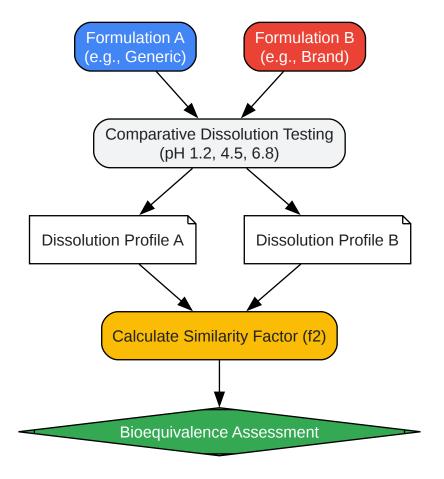
#### **Mandatory Visualization**

The following diagrams illustrate key experimental workflows and logical relationships in the dissolution testing of **escitalopram oxalate** tablets.









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